An In-depth Technical Guide to 2-Bromo-6-(bromomethyl)pyridine: A Key Intermediate in Pharmaceutical Research
An In-depth Technical Guide to 2-Bromo-6-(bromomethyl)pyridine: A Key Intermediate in Pharmaceutical Research
CAS Number: 83004-10-8
This technical guide provides a comprehensive overview of 2-Bromo-6-(bromomethyl)pyridine, a pivotal building block for researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis methodologies, and its significant role in the creation of novel therapeutic agents.
Physicochemical Properties
2-Bromo-6-(bromomethyl)pyridine is a solid organic compound valued for its bifunctional nature, incorporating both a reactive bromomethyl group and a pyridine ring substituted with a bromine atom. This unique structure makes it a versatile reagent in various organic syntheses.
| Property | Value | Source |
| CAS Number | 83004-10-8 | N/A |
| Molecular Formula | C₆H₅Br₂N | N/A |
| Molecular Weight | 250.92 g/mol | N/A |
| Appearance | Solid | N/A |
| IUPAC Name | 2-Bromo-6-(bromomethyl)pyridine | N/A |
| InChI Key | LSRDTCMNGSMEEI-UHFFFAOYSA-N | N/A |
| SMILES | BrCc1cccc(Br)n1 | N/A |
Experimental Protocols for Synthesis
Several synthetic routes to 2-Bromo-6-(bromomethyl)pyridine have been reported. Below are detailed experimental protocols for two common methods.
Synthesis from 2-Bromo-6-methylpyridine
This method involves the radical bromination of 2-bromo-6-methylpyridine.
Experimental Protocol:
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To a solution of 2-bromo-6-methylpyridine (1.0 eq) in a suitable organic solvent such as dichloromethane, add N-bromosuccinimide (NBS) (1.0-1.2 eq).
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Add a radical initiator, such as benzoyl peroxide or AIBN (catalytic amount).
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Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
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Upon completion, cool the reaction mixture to room temperature.
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Wash the organic layer with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 2-Bromo-6-(bromomethyl)pyridine.
Synthesis from 2,6-Bis(hydroxymethyl)pyridine
This protocol describes the conversion of the diol to the dibromide, which can be a precursor or a related compound of interest. A similar selective reaction on 2-bromo-6-(hydroxymethyl)pyridine would yield the target compound.
Experimental Protocol:
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To pyridine-2,6-dimethanol (1.0 eq), slowly add hydrobromic acid (excess, e.g., 60% aqueous solution).[1]
-
Heat the reaction mixture to reflux (approximately 125 °C) for 6 hours.[1]
-
Cool the reaction mixture to room temperature.[1]
-
Dissolve the residue in water and neutralize the solution to pH 8 by the dropwise addition of a saturated sodium bicarbonate solution.[1]
-
Extract the aqueous layer with dichloromethane (4 x 50 mL).[1]
-
Combine the organic layers and dry over anhydrous sodium sulfate.[1]
-
Remove the solvent by rotary evaporation.[1]
-
Purify the resulting material by flash column chromatography (e.g., EtOAc/hexanes gradient) to yield the product.[1]
Applications in Drug Discovery and Development
The dual reactivity of 2-Bromo-6-(bromomethyl)pyridine makes it a valuable scaffold in medicinal chemistry for the synthesis of a wide range of biologically active molecules. The pyridine nitrogen can act as a hydrogen bond acceptor or a ligand for metal coordination, while the bromomethyl group is an excellent electrophile for nucleophilic substitution reactions.
Role as a Versatile Synthetic Intermediate
The logical workflow for utilizing 2-Bromo-6-(bromomethyl)pyridine in a drug discovery program typically involves its reaction with various nucleophiles to introduce diversity and build molecular complexity. This is followed by further functionalization or coupling reactions to generate a library of compounds for biological screening.
Synthesis of Kinase Inhibitors
Pyridine-containing compounds are prevalent in the landscape of kinase inhibitors. The pyridine scaffold can form crucial hydrogen bonds within the ATP-binding pocket of kinases. While direct synthesis from 2-Bromo-6-(bromomethyl)pyridine is not explicitly detailed in the provided search results, the synthesis of pyrrolo[2,3-d]pyrimidine-based tyrosine kinase inhibitors from α-bromomethylbenzylketones highlights the utility of the bromomethyl functionality in constructing such molecules.[2][3]
| Compound Class | Target Kinase(s) | Reported Activity | Reference |
| Pyrrolo[2,3-d]pyrimidines | EGFR, PDGFR-β, VEGFR-2 | Cytotoxic in whole-cell assays | [2][3] |
Development of Antiviral Agents
Pyridine derivatives have demonstrated a broad spectrum of antiviral activities against various viruses, including HIV, HCV, and HBV.[4][5] The synthesis of novel antiviral compounds often involves the incorporation of a pyridine moiety to enhance solubility and biological activity. For instance, a study on pyrimidine and theophylline nucleosides, synthesized using a bromomethyl-containing reagent, showed moderate inhibitory activity against the Hepatitis B virus.[6]
| Compound Class | Target Virus | Reported Activity | Reference |
| Pyrimidine Nucleoside Derivative | Hepatitis B Virus (HBV) | Moderate inhibition with mild cytotoxicity | [6] |
| Benzothiazolyl-pyridine Hybrids | H5N1, SARS-CoV-2 | Inhibition of viral replication | [7] |
Application in Central Nervous System (CNS) Drug Discovery
The pyridine nucleus is a common feature in many CNS-active compounds.[8][9] Derivatives of pyridine have been explored for their potential as anticonvulsant, anxiolytic, and antidepressant agents.[10] The ability to functionalize the pyridine ring at multiple positions, facilitated by intermediates like 2-Bromo-6-(bromomethyl)pyridine, allows for the fine-tuning of physicochemical properties required for blood-brain barrier penetration and target engagement.
Signaling Pathways and Experimental Workflows
While a specific signaling pathway directly modulated by 2-Bromo-6-(bromomethyl)pyridine is not applicable as it is an intermediate, the following diagram illustrates a generalized experimental workflow for synthesizing and evaluating a new series of kinase inhibitors derived from this scaffold.
Conclusion
2-Bromo-6-(bromomethyl)pyridine is a highly valuable and versatile intermediate in the field of drug discovery and development. Its unique structural features provide a convenient starting point for the synthesis of diverse libraries of compounds targeting a wide range of biological entities, including kinases and viral proteins, as well as those with activity in the central nervous system. The synthetic methodologies and applications outlined in this guide underscore its importance for researchers dedicated to the advancement of medicinal chemistry and the creation of novel therapeutics.
References
- 1. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-bromomethyl-3-hydroxy-2-hydroxymethyl-propyl pyrimidine and theophylline nucleosides under microwave irradiation. Evaluation of their activity against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. synthesis-of-biologically-active-molecules-through-multicomponent-reactions - Ask this paper | Bohrium [bohrium.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Special Issue: “Rational Design and Synthesis of Bioactive Molecules” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI4-kinase type II Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-Bromo-6-(bromomethyl)pyridine [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
